

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Hydroxy-1-naphthaldehyde

Cat. No.: B1626252

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8-Hydroxy-1-naphthaldehyde, with the CAS Number 35689-26-0, is a light yellow to yellow solid at room temperature.^{[1][2]} The molecule's architecture, featuring an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen, imparts significant planarity and influences its chemical behavior. This interaction is a critical determinant of its reactivity, particularly in chelation and condensation reactions.

A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ O ₂	PubChem[3]
Molecular Weight	172.18 g/mol	PubChem[3]
Melting Point	58-59 °C	ChemicalBook[1][2]
Boiling Point (Predicted)	373.4 ± 15.0 °C	ChemicalBook[1]
Density (Predicted)	1.288 ± 0.06 g/cm ³	ChemicalBook[1]
pKa (Predicted)	8.67 ± 0.40	ChemicalBook[1]
Appearance	Light yellow to yellow solid	ChemicalBook[1][2]
Storage Conditions	2-8°C, under inert atmosphere	BLD Pharm, ChemicalBook[1][4]
Topological Polar Surface Area	37.3 Å ²	PubChem[3]

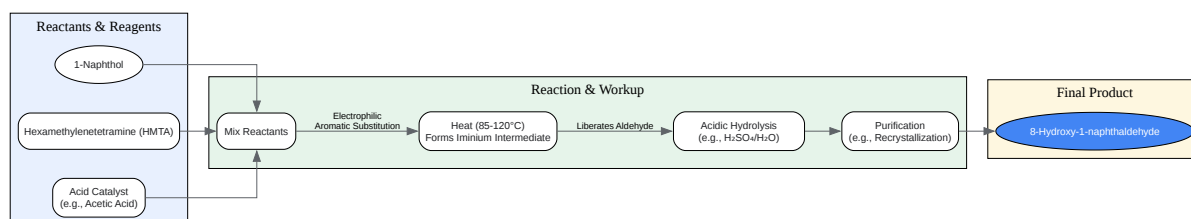
Synthesis of 8-Hydroxy-1-naphthaldehyde

The introduction of a formyl (-CHO) group onto an activated aromatic ring, such as a naphthol, is a cornerstone of synthetic organic chemistry. For **8-Hydroxy-1-naphthaldehyde**, the primary challenge is achieving regioselectivity, directing the formylation to the C1 position adjacent to the hydroxyl group at C8. Several classical methods can be employed, with the Duff reaction being a notable example cited for this specific synthesis.[1][5]

The Duff Reaction: A Mechanistic Overview

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent for electron-rich aromatic compounds like phenols and naphthols.[6] The reaction proceeds via electrophilic aromatic substitution, where an iminium ion, generated from the protonation and subsequent fragmentation of HMTA, acts as the electrophile.[6] The preference for ortho-formylation is a key feature, driven by the directing effect of the hydroxyl group.[6][7]

The general workflow for synthesizing hydroxy-naphthaldehydes via the Duff reaction involves heating the naphthol with HMTA in an acidic medium, followed by acidic hydrolysis to liberate the aldehyde.



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Caption: Generalized workflow for the Duff Reaction.

Alternative Synthetic Routes: The Reimer-Tiemann Reaction

While the Duff reaction is effective, the Reimer-Tiemann reaction represents a classic alternative for the ortho-formylation of phenols.^[8] This method involves treating the phenol or naphthol with chloroform (CHCl_3) in a strong basic solution, typically aqueous sodium hydroxide.^[9] The key reactive species is dichlorocarbene ($:\text{CCl}_2$), generated in situ from the deprotonation of chloroform.^{[8][9]}

The phenoxide ion attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to yield the final aldehyde product.^[8] This reaction is often carried out in a biphasic system due to the poor solubility of chloroform in aqueous hydroxide.^[8] While highly effective for many phenols, yields can be variable, and the harsh basic conditions may not be suitable for all substrates.^[10]

Experimental Protocol: Synthesis via Duff Reaction (Adapted)

The following protocol is an adapted, representative procedure for the synthesis of a hydroxy-naphthaldehyde, based on the principles of the Duff reaction.^[11]

Materials:

- 1-Naphthol
- Hexamethylenetetramine (HMTA)
- Anhydrous Glycerol
- Boric Acid
- Sulfuric Acid (50% v/v)
- Ethanol (for recrystallization)

Procedure:

- **Prepare the Reaction Medium:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.
- **Reactant Addition:** Intimately mix 1-Naphthol and HMTA. Gradually add this solid mixture to the hot glyceroboric acid medium while maintaining a reaction temperature of 150-160°C.
Causality Note: The gradual addition and intimate mixing ensure a consistent stoichiometry in the reaction zone, preventing side reactions and improving yield.^[11]
- **Reaction:** Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. The reaction mixture will typically darken.
- **Hydrolysis:** Cool the reaction mixture and add a 50% sulfuric acid solution. This step hydrolyzes the intermediate Schiff base to release the free aldehyde. **Trustworthiness Note:** The acidic workup is a critical, self-validating step; the aldehyde product is only liberated upon successful hydrolysis of the reaction intermediate.
- **Isolation:** Perform steam distillation on the acidified mixture. The **8-Hydroxy-1-naphthaldehyde** will co-distill with the steam.

- Purification: Collect the distillate. The solid product can be isolated by filtration and further purified by recrystallization from a suitable solvent like ethanol to yield light yellow crystals.

Chemical Reactivity and Applications

The dual functionality of **8-Hydroxy-1-naphthaldehyde** is the source of its synthetic versatility, making it a valuable precursor in drug development and materials science.

Formation of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are fundamental to the synthesis of complex organic molecules and ligands. When the primary amine is part of a larger molecule, such as an amino acid or a sulfonamide drug, this reaction provides a direct route to modify existing pharmaceuticals.^{[12][13]}

The resulting Schiff base ligands, which incorporate the N-donor imine and the O-donor hydroxyl group, are excellent chelating agents for a wide range of metal ions.^[14] The formation of stable metal complexes has been explored for various applications, including:

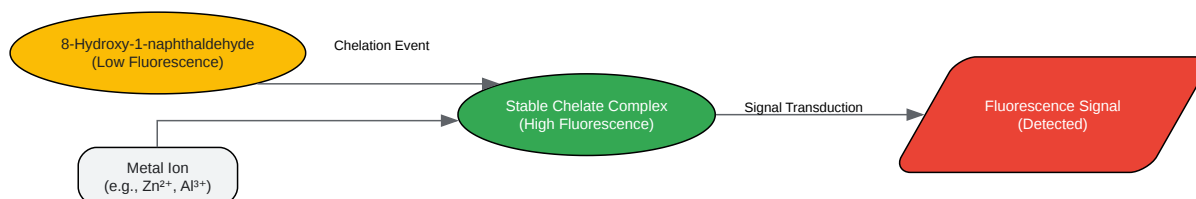
- Antimicrobial Agents: Metal complexation can significantly enhance the biological activity of an organic ligand.^[15] Studies have shown that Schiff bases derived from hydroxy-naphthaldehydes and their metal complexes exhibit promising antibacterial and antifungal properties.^[12]
- Catalysis: The well-defined coordination geometry of these metal complexes makes them suitable candidates for catalysts in various organic transformations.

Fluorescent Probes for Ion Sensing

8-Hydroxy-1-naphthaldehyde is an intrinsically fluorescent molecule. Its utility as a fluorescent probe stems from the principle of chelation-enhanced fluorescence (CHEF).^[16] The hydroxyl and aldehyde groups act as a binding pocket for specific metal ions, such as aluminum (Al^{3+}) and zinc (Zn^{2+}).^[16]

Upon chelation, the electronic properties of the fluorophore are altered, typically leading to a significant increase in fluorescence quantum yield. This "turn-on" response allows for the

sensitive and selective detection of trace metals in biological and environmental samples.[16]
This property is particularly relevant for studying the role of metal ion dysregulation in neurodegenerative diseases.[16]



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Caption: Chelation-enhanced fluorescence mechanism.

Conclusion

8-Hydroxy-1-naphthaldehyde is a molecule of significant scientific interest, underpinned by its robust synthesis and versatile reactivity. The strategic placement of its hydroxyl and aldehyde functional groups enables its use as a foundational building block for a diverse array of higher-order structures, from bioactive Schiff base metal complexes to sensitive fluorescent probes. For professionals in drug discovery and materials science, a thorough understanding of its chemical properties provides a powerful tool for the rational design of novel functional molecules.

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- To cite this document: BenchChem. [Core Molecular Profile and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1626252#8-hydroxy-1-naphthaldehyde-chemical-properties]

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